![molecular formula C20H22BFN2O4S B1445357 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1259279-57-6](/img/structure/B1445357.png)
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
説明
“5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H16BFN2O2 . It has a molecular weight of 262.09 . This compound is a part of the fluorinated building blocks .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23
. This indicates the presence of a boronic ester group attached to a pyrrolopyridine ring, with a fluorine atom at the 5-position . Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis. The boronic acid ester group in this compound can couple with various halides or triflates under palladium catalysis, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials .
Protodeboronation Studies
The stability of pinacol boronic esters makes them suitable for protodeboronation studies. This process involves the removal of the boron moiety from the molecule, which is a critical step in some synthetic pathways. The compound’s structure allows for exploration into more efficient protodeboronation methods, which can be applied to synthesize complex organic molecules .
Drug Design and Discovery
Due to its structural similarity to biologically active molecules, this compound can be used as a building block in drug design and discovery. Its boronic acid ester group can be transformed into various functional groups, providing a versatile platform for the development of new therapeutic agents .
Neutron Capture Therapy
Boronic compounds are considered potential agents for neutron capture therapy, a targeted cancer treatment. The boron in the compound can capture neutrons and undergo nuclear reactions that destroy cancer cells. Research into the hydrolysis stability of boronic esters, like this compound, is crucial for developing boron carriers suitable for this therapy .
Radical Chemistry
The compound’s boronic ester moiety can participate in radical reactions, which are useful in creating complex molecules. It can undergo radical-polar crossover reactions, where the radical character is transferred to another part of the molecule, enabling the formation of challenging C-C bonds .
Asymmetric Synthesis
Asymmetric synthesis is a method to create molecules with a specific chirality, which is important for the pharmaceutical industry. This compound can be used in asymmetric hydroboration reactions, leading to the formation of chiral boronic esters that can be further transformed into enantioenriched alcohols and other chiral molecules .
Functional Group Transformations
The boronic ester group in this compound can be converted into a wide range of functional groups, such as alcohols, amines, and halides. This transformation capability is essential for the synthesis of diverse organic molecules with specific properties and activities .
Material Science Applications
In material science, the compound can be used to synthesize organic electronic materials. The ability to form stable biaryl structures through cross-coupling reactions makes it a candidate for creating conjugated polymers, which are used in organic light-emitting diodes (OLEDs) and solar cells .
Safety And Hazards
特性
IUPAC Name |
5-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BFN2O4S/c1-13-6-8-15(9-7-13)29(25,26)24-12-17(16-10-14(22)11-23-18(16)24)21-27-19(2,3)20(4,5)28-21/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQILYOTKPKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BFN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1259279-57-6 | |
Record name | 5-fluoro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。